3-Amino-5-(methoxycarbonyl)benzoic acid
Overview
Description
“3-Amino-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular weight of 195.17 . It is also known by its IUPAC name "3-[(methoxycarbonyl)amino]benzoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)" . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 220-221 degrees Celsius .Scientific Research Applications
Adsorption in Environmental Applications
A study by Gunjate et al. (2020) demonstrated the use of chemically modified activated carbon, including modifications with 2-hydroxy-5-methoxy benzoic acid, for the adsorption and recovery of cobalt from aqueous media. This modification enhanced the carbon's efficiency in removing Co2+ ions, highlighting the potential of 3-Amino-5-(methoxycarbonyl)benzoic acid derivatives in environmental cleanup applications.
Role in Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, where 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) serves as a precursor for a wide array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins (Kang, Shen, & Bai, 2012). This research highlights the compound's importance in the synthesis of various bioactive molecules.
Material Synthesis and Characterization
Research by Onofrio et al. (2006) focused on the synthesis and structural characterization of compounds related to 3-Amino-5-(methoxycarbonyl)benzoic acid, studying their molecular structures and reactions (Onofrio et al., 2006). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science.
Industrial Process Scale-Up
Zhang et al. (2022) developed a novel and practical industrial process for scaling up the production of a key intermediate, closely related to 3-Amino-5-(methoxycarbonyl)benzoic acid, for the synthesis of therapeutic SGLT2 inhibitors (Zhang et al., 2022). This showcases the compound's relevance in the pharmaceutical industry, particularly in the context of diabetes therapy.
Applications in Organic Synthesis
Giles, Sargent, and Sianipar (1991) investigated the reactions of derivatives of 3-Amino-5-(methoxycarbonyl)benzoic acid with other compounds, providing insights into its reactivity and potential applications in organic synthesis (Giles, Sargent, & Sianipar, 1991). Understanding these reaction pathways is essential for developing new synthetic methods and materials.
Safety And Hazards
properties
IUPAC Name |
3-amino-5-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGKQIDRZUUHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543823 | |
Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
28179-47-7 | |
Record name | 1-Methyl 5-amino-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28179-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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